molecular formula C5H9Br2NO B13496188 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide

1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide

Cat. No.: B13496188
M. Wt: 258.94 g/mol
InChI Key: AUVQZXJCZVFXDY-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is a chemical compound that features a cyclopropyl group, an amino group, and a bromoethanone moiety

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide typically involves the reaction of 1-aminocyclopropane with 2-bromoethanone under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromoethanone moiety can undergo further chemical transformations within biological systems, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C5H9Br2NO

Molecular Weight

258.94 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2-bromoethanone;hydrobromide

InChI

InChI=1S/C5H8BrNO.BrH/c6-3-4(8)5(7)1-2-5;/h1-3,7H2;1H

InChI Key

AUVQZXJCZVFXDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)CBr)N.Br

Origin of Product

United States

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